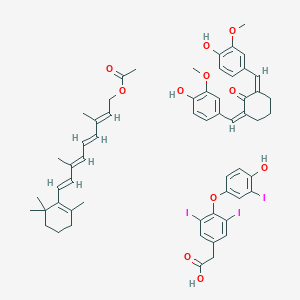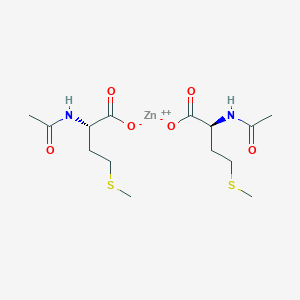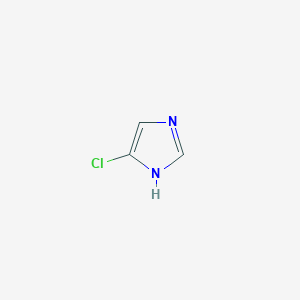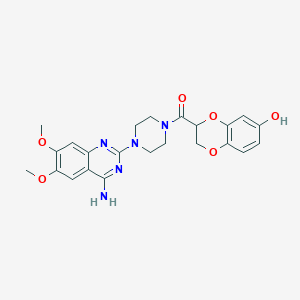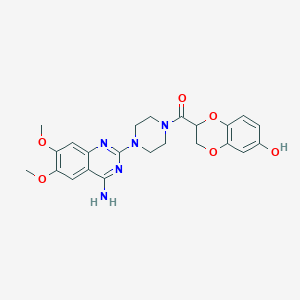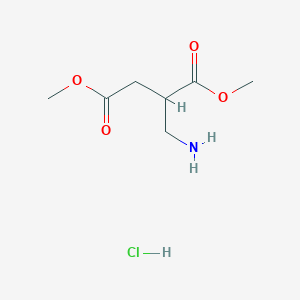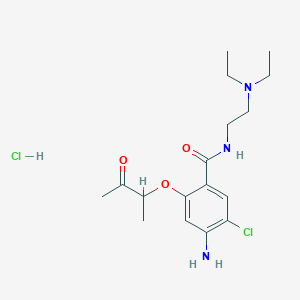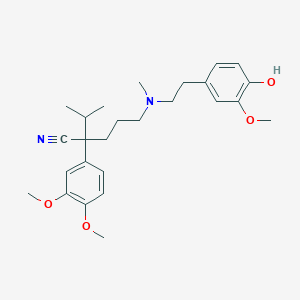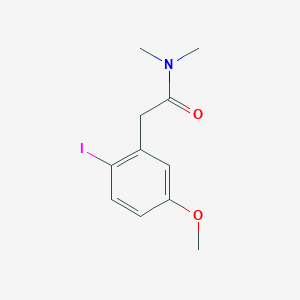
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide
Overview
Description
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide, also known as FGIN-1-27, is a synthetic compound that belongs to the class of N-phenylacetamides. It was originally developed as a potential treatment for schizophrenia due to its ability to modulate dopamine neurotransmission. However, further studies have revealed its potential in other areas of research, including cancer treatment and neuroprotection.
Mechanism Of Action
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide works by modulating the activity of dopamine and glutamate neurotransmitters in the brain. It achieves this by binding to specific receptors, including the D2 dopamine receptor and the NMDA receptor. By modulating the activity of these receptors, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide can regulate the release of neurotransmitters and prevent overstimulation of neurons.
Biochemical And Physiological Effects
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to have a range of biochemical and physiological effects. In cancer research, it induces apoptosis in cancer cells by activating the caspase-3 pathway. In neuroprotection research, it protects neurons from oxidative stress and inflammation by modulating the activity of certain enzymes and receptors.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters and receptors. This makes it a useful tool for studying the effects of dopamine and glutamate on neuronal activity. However, one limitation is that 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide is a synthetic compound, and its effects may not be representative of natural compounds found in the body.
Future Directions
There are several potential future directions for research on 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide. In cancer research, further studies could investigate its potential as a combination therapy with other cancer treatments. In neuroprotection research, future studies could focus on its potential in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further studies could investigate the long-term effects of 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide on neuronal activity and behavior.
Scientific Research Applications
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been extensively studied for its potential in treating various conditions. In cancer research, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
In neuroprotection research, 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide has been shown to have a protective effect on neurons in the brain. It achieves this by modulating the activity of certain neurotransmitters, including dopamine and glutamate. This makes it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-13(2)11(14)7-8-6-9(15-3)4-5-10(8)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOFYYFRXRROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=C(C=CC(=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554522 | |
| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
CAS RN |
99540-20-2 | |
| Record name | 2-(2-Iodo-5-methoxyphenyl)-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

